4-Fluoro-2-nitrophenol

Physicochemical Properties Solid-State Characterization Process Chemistry

This is the definitive 4-fluoro-2-nitro isomer of fluoronitrophenol, a premier building block for fluorinated anilines and advanced heterocycles. Its unique para-fluoro/ortho-nitro regiochemistry grants a low melting point (75-77°C) and enhanced acidity (pKa ~6.76) versus non-fluorinated or alternative isomers, simplifying large-scale handling. Secure supply of ≥98% pure material for COX-2 inhibitor and agrochemical intermediate synthesis.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 394-33-2
Cat. No. B1295195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-nitrophenol
CAS394-33-2
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)[N+](=O)[O-])O
InChIInChI=1S/C6H4FNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
InChIKeyZHRLVDHMIJDWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-nitrophenol (CAS 394-33-2): A Strategic Nitrophenol Building Block for Fluorinated Pharmaceutical and Agrochemical Intermediates


4-Fluoro-2-nitrophenol (CAS 394-33-2) is a fluorinated nitrophenol isomer characterized by a para-fluoro and ortho-nitro substitution pattern on a phenolic ring. This specific regiochemistry imparts distinct physicochemical properties that govern its reactivity in nucleophilic aromatic substitution and reduction pathways. The compound serves as a versatile intermediate in the synthesis of fluorinated anilines, hydroxyanilines, and downstream pharmaceuticals and agrochemicals, with commercial availability typically at ≥98–99% purity .

Why 4-Fluoro-2-nitrophenol Cannot Be Replaced by Common Nitrophenol Analogs in Precision Synthesis


Regioisomeric fluoronitrophenols and non-fluorinated nitrophenols exhibit dramatically different physical and electronic properties that preclude simple substitution. The specific 4-fluoro-2-nitro arrangement in 4-fluoro-2-nitrophenol results in a melting point of 75–77 °C , which is over 40 °C lower than its 2-fluoro-4-nitro isomer (120–122 °C) and substantially different from 4-nitrophenol (112 °C) [1]. This lower melting point correlates with altered crystal packing, enhanced solubility in organic solvents, and distinct handling characteristics during large-scale synthesis. Furthermore, the electron-withdrawing fluorine and nitro groups in this specific orientation lower the predicted pKa to 6.76 ± 0.14 , compared to 7.15 for 4-nitrophenol [1], indicating a measurably stronger acidity that impacts nucleophilic reactivity and deprotonation equilibria in aqueous or biphasic reaction conditions.

Quantitative Differentiation Evidence: 4-Fluoro-2-nitrophenol (394-33-2) vs. Closest Analogs


Melting Point Divergence: Enhanced Handling and Solubility vs. 2-Fluoro-4-nitrophenol

The melting point of 4-fluoro-2-nitrophenol is 75–77 °C , which is 43–47 °C lower than that of its regioisomer 2-fluoro-4-nitrophenol (120–122 °C) . This substantial difference in solid-state thermal behavior arises from the distinct intermolecular interactions dictated by the fluorine/nitro substitution pattern. The lower melting point of 4-fluoro-2-nitrophenol facilitates easier handling, weighing, and dissolution in common organic solvents, reducing the energy input required for melt-phase or solution-phase reactions during scale-up.

Physicochemical Properties Solid-State Characterization Process Chemistry

Enhanced Acidity: Lower pKa Relative to 4-Nitrophenol for Improved Nucleofugacity

The predicted pKa of 4-fluoro-2-nitrophenol is 6.76 ± 0.14 , which is approximately 0.4 units lower (more acidic) than that of 4-nitrophenol (pKa = 7.15 at 25 °C) [1]. The introduction of the para-fluoro substituent in addition to the ortho-nitro group increases the acidity of the phenolic proton, facilitating deprotonation under milder basic conditions. This enhanced acidity directly translates to greater phenolate nucleophilicity in SNAr reactions and improved leaving-group ability in certain substitution pathways.

Acidity pKa Reactivity Nucleophilic Substitution

Quantitative Nitration Yield: Superior Synthetic Efficiency vs. Alternative Substrates

In a direct comparative study, nitrous acid-catalyzed nitration of 4-fluorophenol in aqueous trifluoroacetic acid (TFA) proceeds quantitatively to yield 4-fluoro-2-nitrophenol, with no observable oxidation or nitrosation side products [1][2]. This contrasts sharply with the nitration behavior of other phenolic substrates under similar conditions, which often yield complex mixtures requiring chromatographic purification. The regiospecificity and near-quantitative conversion (approaching 100%) significantly reduce purification costs and increase atom economy.

Synthetic Methodology Nitration Yield Optimization Process Chemistry

Defined Derivatization Pathways: Direct Access to High-Value Fluorinated Aniline and Hydroxyaniline Intermediates

4-Fluoro-2-nitrophenol is explicitly documented as a precursor for the synthesis of two pharmacologically relevant building blocks: 5-fluoro-2-methoxyaniline and 5-fluoro-2-hydroxyaniline (2-amino-5-fluorophenol) . These transformations are achieved via well-established reduction and O-alkylation protocols. In contrast, isomeric fluoronitrophenols (e.g., 2-fluoro-4-nitrophenol) lead to different substitution patterns in the reduced aniline products, which exhibit distinct biological activities and are not interchangeable in medicinal chemistry campaigns.

Synthetic Utility Pharmaceutical Intermediates Agrochemical Intermediates Reduction Chemistry

High-Value Application Scenarios for 4-Fluoro-2-nitrophenol (394-33-2) in Research and Industry


Synthesis of Fluorinated Anti-Inflammatory and Analgesic Drug Candidates

4-Fluoro-2-nitrophenol serves as a strategic intermediate in the construction of fluorinated aromatic cores found in novel anti-inflammatory and analgesic agents . The quantitative nitration yield [1] and defined derivatization to 5-fluoro-2-methoxyaniline make it a cost-effective entry point for medicinal chemistry programs targeting COX-2 or related inflammatory pathways.

Agrochemical Intermediate for Fluorinated Pesticides and Herbicides

The electron-withdrawing fluorine and nitro groups enhance the metabolic stability and bioactivity of agrochemical active ingredients. 4-Fluoro-2-nitrophenol is used as a building block in the synthesis of fluorinated pesticides and herbicides , where its lower melting point and enhanced acidity facilitate large-scale formulation and reactive intermediate generation.

Precursor for Fluorinated Liquid Crystal Materials

Fluoro-substituted phenols are critical in the design of advanced liquid crystal displays (LCDs) due to the small size and high polarity of fluorine, which tunes dielectric anisotropy and viscosity [2]. 4-Fluoro-2-nitrophenol provides a functionalized phenolic core for constructing calamitic and discotic liquid crystals with optimized electro-optical properties.

Analytical Standard for Environmental Nitrophenol Monitoring

As a defined isomer within the fluoronitrophenol class, 4-fluoro-2-nitrophenol is employed as a reference standard in analytical methods for detecting and quantifying nitrophenol pollutants in environmental samples . Its distinct chromatographic retention time and mass spectral fragmentation pattern (relative to non-fluorinated analogs) enable unambiguous identification in complex matrices.

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